Ortho-Substitution Confers a ~0.7 Log Unit Lipophilicity Increase Over the Para-Substituted Regioisomer
The ortho-substituted (2-(difluoromethoxy)phenyl)methanamine exhibits a calculated LogP of 1.87, compared with a calculated LogP of 1.18 for the para-substituted 4-(difluoromethoxy)benzylamine regioisomer, yielding a ΔLogP of approximately +0.7 [1]. For context, the 2-methoxy analog (2-methoxybenzylamine) has a LogP of 1.85, whereas the 2-trifluoromethoxy analog reaches a LogP of 2.74 . The ortho-OCF₂H compound thus occupies a lipophilicity window that is nearly identical to the methoxy analog yet retains hydrogen-bond-donor functionality absent in –OCH₃, while avoiding the excessive lipophilicity penalty of –OCF₃ that can drive LogP beyond the Lipinski-compliant range.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 (ortho-OCF₂H-benzylamine free base) |
| Comparator Or Baseline | 4-(Difluoromethoxy)benzylamine: LogP = 1.18; 2-Methoxybenzylamine: LogP = 1.85; 2-(Trifluoromethoxy)benzylamine: LogP = 2.74 |
| Quantified Difference | ΔLogP (ortho-OCF₂H vs. para-OCF₂H) ≈ +0.7; ΔLogP (ortho-OCF₂H vs. ortho-OCH₃) ≈ +0.02; ΔLogP (ortho-OCF₂H vs. ortho-OCF₃) ≈ −0.87 |
| Conditions | Calculated LogP values from Chembase, ChemSpider, BOC Sciences, and ChemicalBook; all values derived from ACD/Labs or equivalent in silico prediction platforms. |
Why This Matters
Procurement of the ortho-isomer enables CNS-oriented and intracellular-target programs to achieve a specific lipophilicity range (LogP ~1.8–1.9) that balances membrane permeability with aqueous solubility, without requiring a separate fluorination step that may alter the ortho-substituent's hydrogen-bond donor geometry.
- [1] Chembase. [2-(Difluoromethoxy)phenyl]methanamine — Calculated LogP: 1.8681012. View Source
